![molecular formula C6H13NO3 B1287234 3-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 89584-45-2](/img/structure/B1287234.png)

3-[(2-Hydroxyethyl)amino]butanoic acid

Übersicht

Beschreibung

3-[(2-Hydroxyethyl)amino]butanoic acid is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nutritional and Metabolic Significance

A comprehensive review by Vázquez-Añón et al. (2017) highlights the chemical and metabolic pathways of methionine sources, including 3-[(2-Hydroxyethyl)amino]butanoic acid derivatives, focusing on their bioefficacy in animal nutrition. This study elaborates on the enzymatic conversion mechanisms and dose-response relationships, providing insight into optimal dietary supplementation strategies for monogastric animals. The detailed comparison underlines the unique metabolic roles of these compounds and their impact on growth and feed consumption, which is critical for advancing agricultural practices and animal health (Vázquez-Añón et al., 2017).

Biomedical Applications

In the realm of biomedicine, the versatility of this compound derivatives extends to drug synthesis and therapeutic interventions. Zhang et al. (2021) discuss the role of levulinic acid, a derivative, in cancer treatment and medical materials. This review underscores the utility of such compounds in creating more efficient and cost-effective drugs, emphasizing their potential in targeted therapies and drug delivery systems. The adaptability of these derivatives in forming biocompatible linkers and protective groups for drug synthesis marks a significant advancement in pharmaceutical sciences (Zhang et al., 2021).

Agricultural and Food Science Insights

Smit et al. (2009) provide a detailed examination of branched-chain aldehydes, including those derived from amino acids similar to this compound, highlighting their importance in food flavoring. The paper reviews the production and breakdown pathways of these compounds, offering valuable knowledge on how to manipulate and enhance flavor profiles in both fermented and non-fermented food products. Understanding these mechanisms is crucial for food scientists aiming to innovate and improve food quality and consumer satisfaction (Smit et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-hydroxyethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(4-6(9)10)7-2-3-8/h5,7-8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDYKUAFLILKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611637 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-45-2 | |

| Record name | 3-[(2-Hydroxyethyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

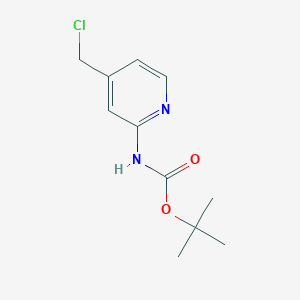

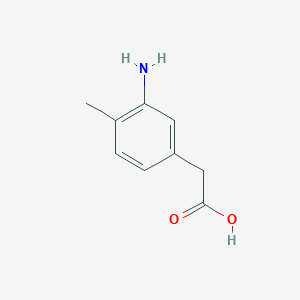

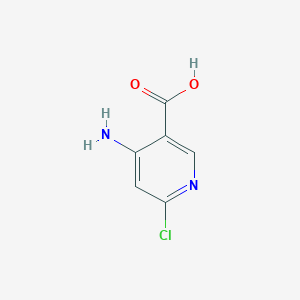

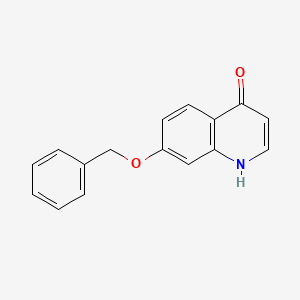

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)